(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Overview
Description
“(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” is a chemical compound that contains a trifluoromethyl group. Trifluoromethyl groups are often used in the development of organic compounds due to their unique physicochemical properties . The presence of a trifluoromethyl group can provide many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic due to their wide applications in agrochemical, pharmaceutical, and functional materials fields . An efficient intramolecular cycloaddition strategy has been developed for the synthesis of trifluoromethyl-substituted 3H-pyrazoles . Additionally, a scalable and operationally simple radical trifluoromethylation strategy has been reported, which uses trifluoroacetic anhydride and photoredox catalysis to effect decarboxylation to the CF3 radical .
Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various spectroscopic techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR . The ChemSpider ID of a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, is 10219880 .
Chemical Reactions Analysis
Trifluoromethyl-containing compounds have been found to exhibit a wide range of chemical reactions. For example, they can undergo [1,5] sigmatropic rearrangements . They can also react with dioxane by a radical process .
Scientific Research Applications
Convergent Synthesis and Cytotoxicity
A study by Bonacorso et al. (2016) explored the synthesis of polysubstituted methanones, starting from isatin and alky(aryl/heteroaryl) ketones. These compounds, which include (5-(trifluoromethyl)-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, showed significant cytotoxicity in human leukocytes at high concentrations. This indicates potential applications in cytotoxicity studies and cancer research (Bonacorso et al., 2016).
Antimicrobial Activity
Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity. This research suggests the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
Synthesis of Pyrazole Derivatives
The synthesis of various pyrazole derivatives, as described in studies by Cao et al. (2008) and Alizadeh et al. (2015), highlights the versatility of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol in producing diverse chemical structures. These derivatives could be useful in various fields of chemistry and material science (Cao et al., 2008); (Alizadeh et al., 2015).
Eco-friendly Synthesis of Methanol
A study by Ribeiro et al. (2017) demonstrated the use of an iron(II) scorpionate catalyst in the eco-friendly synthesis of methanol from carbon dioxide, where (3-(pyridin-2-yl)pyrazol-1-yl)methanol derivatives played a crucial role. This research contributes to the development of sustainable chemical processes (Ribeiro et al., 2017).
NMR Spectroscopy Applications
Jones et al. (1996) explored the synthesis of various trifluoromethylazoles, including derivatives of this compound. Their research provided insights into the use of these compounds for measuring pH in biological media using 19F NMR spectroscopy, suggesting applications in biochemistry and medical diagnostics (Jones et al., 1996).
Novel Organofluorine Inhibitors
Research by Rudnitskaya et al. (2009) identified novel organofluorine inhibitors, including derivatives of this compound, as potential lead compounds for inhibiting fructose-1,6-bisphosphatase. This finding has implications for the development of new drugs in medicinal chemistry (Rudnitskaya et al., 2009).
Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1,11H,2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPCLYQVMRTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446742 | |
Record name | [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169213-73-4 | |
Record name | [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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